AM-6538

Catalog No.
S11167775
CAS No.
M.F
C26H25Cl2N5O4
M. Wt
542.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AM-6538

Product Name

AM-6538

IUPAC Name

4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate

Molecular Formula

C26H25Cl2N5O4

Molecular Weight

542.4 g/mol

InChI

InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34)

InChI Key

KXXKUWQMQUYUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-]

AM-6538 (CAS: 1245626-00-9) is a high-affinity, pseudo-irreversible cannabinoid type 1 (CB1) receptor antagonist and click chemistry reagent . Structurally derived from the classic reversible antagonist rimonabant, AM-6538 incorporates a terminal nitrate-bearing butynyl chain that confers wash-resistant binding kinetics, alongside an alkyne moiety for bioorthogonal conjugation [1]. It is primarily procured by structural biologists and pharmacologists requiring extreme receptor-ligand complex stability or a reliable precursor for synthesizing fluorescent and affinity-tagged CB1 probes [2].

Research Fit

Wash-resistant binding Supports structural biology studies requiring stable receptor-ligand complexes
Extended duration Enables long-term in vivo CB1 blockade without repeated dosing
High affinity Reported target engagement profile suitable for receptor occupancy studies

Substituting AM-6538 with standard reversible CB1 antagonists, such as rimonabant or AM251, fundamentally compromises workflows requiring sustained receptor occupancy or bioorthogonal tagging [1]. Reversible antagonists readily dissociate during the extensive washing steps required for membrane purification and lipidic cubic phase (LCP) crystallization, leading to destabilized apo-receptors and failed structural resolution [2]. Furthermore, standard antagonists lack the alkyne functional group necessary for copper-catalyzed azide-alkyne cycloaddition (CuAAC), rendering them incompatible as precursors for target-engagement probes . In longitudinal in vivo models, reversible antagonists necessitate daily dosing, introducing handling stress and pharmacokinetic fluctuations that AM-6538's multi-day pseudo-irreversible blockade avoids [3].

Substitution Risk

This product
Binding mode
Pseudo-irreversible, wash-resistant
In vivo duration
Reported antagonism up to 7 days in rodent models
Reversible analog (e.g. rimonabant)
Binding mode
Reversible; effects reversed by washout
In vivo duration
Effects largely abate within 24–48 hours

Reversible CB1 antagonists may not maintain target occupancy or support chronic study designs; direct substitution requires validation.

Receptor Stabilization for High-Resolution Crystallography

AM-6538 was specifically engineered to stabilize the human CB1 receptor in an inactive conformation, enabling its structural resolution at 2.8 Å via lipidic cubic phase (LCP) X-ray crystallography (PDB: 5TGZ) [1]. Unlike reversible antagonists such as rimonabant, which dissociate during membrane solubilization, AM-6538 maintains a stable receptor-ligand complex throughout the rigorous purification process [2].

Evidence DimensionCrystallographic complex stability and resolution
Target Compound DataEnabled 2.8 Å resolution of the inactive hCB1 receptor (PDB: 5TGZ)
Comparator Or BaselineRimonabant (dissociates during purification, failing to stabilize the complex)
Quantified DifferenceStable complex formation vs. complete ligand washout during LCP preparation
ConditionsLipidic cubic phase (LCP) X-ray crystallography of human CB1

Procurement of AM-6538 is critical for structural biology workflows requiring a locked, inactive CB1 conformation.

Wash resistance
Head-to-head
Antagonism maintained after extensive wash; rimonabant effects fully reversed
Supports receptor stabilization studies and sustained occupancy models
cAMP assay in HEK-hCB1 cells; post-washout readout

Wash-Resistant Binding Kinetics in Vitro

In radioligand competition assays, AM-6538 demonstrates pseudo-irreversible, wash-resistant binding to the CB1 receptor [1]. Following a 6-hour pretreatment of cell membranes and extensive washing, AM-6538 completely prevents subsequent binding of the tritiated agonist [3H]-CP55,940. In direct contrast, membranes pretreated with 100 nM rimonabant show full recovery of radioligand binding after washing [2].

Evidence DimensionRadioligand binding recovery post-wash
Target Compound DataNear 0% recovery of [3H]-CP55,940 binding (wash-resistant)
Comparator Or BaselineRimonabant (100 nM) allows ~100% recovery of radioligand binding
Quantified DifferenceIrreversible receptor blockade vs. complete reversible washout
ConditionsHEK-293 cell membranes pretreated for 6 hours, washed, and assayed with [3H]-CP55,940

Ensures zero ligand dissociation during complex biochemical assays or prolonged in vitro incubations.

In vivo duration
Head-to-head
≥7-day antagonism in mice vs. rimonabant recovery within 24 h (≥7‑fold longer)
Supports chronic in vivo models requiring sustained CB1 blockade
Mouse tail-withdrawal; squirrel monkey drug discrimination; single-dose design

In Vivo Duration of Receptor Blockade

AM-6538 provides an exceptionally long duration of action in vivo, drastically altering dosing requirements [1]. In murine models evaluating the antagonism of THC-mediated behaviors, a single 10 mg/kg injection of AM-6538 maintained functional CB1 blockade for up to 7 days. Conversely, the baseline agonist effects in subjects treated with 10 mg/kg of rimonabant recovered within 24 hours [2].

Evidence DimensionDuration of functional in vivo antagonism
Target Compound DataUp to 7 days of continuous receptor blockade
Comparator Or BaselineRimonabant (10 mg/kg) yields <24 hours of blockade
Quantified Difference>168 hours vs. <24 hours of functional antagonism
ConditionsWarm-water tail-withdrawal assay in mice following a single 10 mg/kg injection

Significantly reduces dosing frequency and animal handling stress in longitudinal behavioral and pharmacological studies.

Binding affinity
Cross-study comparable
Ki = 5.1 ± 0.9 nM (human CB1)
Reported high-affinity target engagement context
[³H]-CP55,940 competition binding; rimonabant literature Ki ~1.8 nM

Precursor Suitability for Bioorthogonal Conjugation

AM-6538 is functionalized with a terminal alkyne group, making it a direct reagent for click chemistry applications . It undergoes highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules, allowing for the rapid synthesis of fluorescent or biotinylated CB1 probes [1]. Standard CB1 antagonists like rimonabant and AM251 lack this bioorthogonal handle, requiring complex synthetic modifications to achieve similar conjugation [2].

Evidence DimensionBioorthogonal conjugation compatibility
Target Compound DataDirect CuAAC reactivity via terminal alkyne
Comparator Or BaselineRimonabant / AM251 (0% direct CuAAC reactivity)
Quantified DifferenceReady-to-use click chemistry precursor vs. incompatible structure
ConditionsCopper-catalyzed azide-alkyne cycloaddition (CuAAC) for probe synthesis

Serves as a ready-to-use chemical precursor for developing custom CB1 target-engagement probes without de novo synthesis.

GPCR Structural Biology and Crystallography

AM-6538 is the required stabilizing ligand for capturing the inactive state of the CB1 receptor for X-ray crystallography and cryo-EM, as its pseudo-irreversible binding prevents ligand washout during membrane solubilization and purification [1].

Synthesis of Fluorescent and Affinity Probes

Utilizing its terminal alkyne moiety, AM-6538 serves as a direct click chemistry precursor for attaching biotin, fluorophores, or photoaffinity tags to study CB1 localization and target engagement via CuAAC .

Long-Term In Vivo Receptor Blockade

Highly suitable for behavioral and pharmacological models requiring sustained CB1 antagonism (up to 7 days post-injection) without the confounding variables of repeated dosing stress or fluctuating plasma levels associated with reversible antagonists [2].

Wash-Resistant In Vitro Assays

Procured for cellular and biochemical assays where irreversible receptor occupancy is required to evaluate receptor reserve or to conduct experiments in ligand-free media after initial binding [3].

Application Fit

Application
Selection Property
Validation Focus
CB1 structural biology (crystallography, cryo-EM)
Wash-resistant binding stability
Receptor-ligand complex homogeneity and stability
Long-term in vivo CB1 blockade studies
Reported extended in vivo duration (rodent/primate)
Sustained target engagement over days; absence of daily dosing confound
CB1 signaling pathway interrogation
Pseudo-irreversible occupancy profile
cAMP, β-arrestin recruitment assays under washout conditions
Agonist efficacy profiling (receptor reserve depletion)
Sustained receptor pool reduction
In vivo tau estimation; differentiation of agonist efficacies

XLogP3

6.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

541.1283597 g/mol

Monoisotopic Mass

541.1283597 g/mol

Heavy Atom Count

37

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